molecular formula C18H22N6O2S2 B6582440 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine CAS No. 1040641-57-3

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine

Cat. No.: B6582440
CAS No.: 1040641-57-3
M. Wt: 418.5 g/mol
InChI Key: FHGPWVQZIYOGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine (CAS 1040641-57-3) is a chemical compound with a molecular formula of C18H22N6O2S2 and a molecular weight of 418.54 g/mol . Its structure features a cyclopropyl-substituted [1,2,4]triazolo[4,3-b]pyridazine core linked to a (5-ethylthiophen-2-yl)sulfonyl-piperazine group, which is representative of a sophisticated heterocyclic scaffold. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine nucleus are of significant interest in medicinal chemistry and drug discovery research. Structurally related [1,2,4]triazolo heterocycles have been investigated as highly potent and selective inhibitors of kinase targets, such as the TGF-β type I receptor kinase (ALK5), demonstrating potential in areas like cancer immunotherapy and antifibrotic therapy . The specific substitution pattern on this core structure is designed to modulate the compound's physicochemical properties, binding affinity, and selectivity, making it a valuable chemical tool for researchers. This product is intended for non-human research applications only and is a key intermediate for investigating structure-activity relationships (SAR), optimizing lead compounds, and developing novel bioactive molecules. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound in various exploratory studies, including but not limited to, biochemical assay development, target identification, and in vitro pharmacological screening.

Properties

IUPAC Name

3-cyclopropyl-6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S2/c1-2-14-5-8-17(27-14)28(25,26)23-11-9-22(10-12-23)16-7-6-15-19-20-18(13-3-4-13)24(15)21-16/h5-8,13H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGPWVQZIYOGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular formula of the compound is C19H20N7O2SC_{19}H_{20}N_{7}O_{2}S with a molecular weight of approximately 381.4 g/mol. The structure features a piperazine moiety linked to a triazolo-pyridazine and an ethylthiophenesulfonyl group, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have explored the antibacterial properties of triazole derivatives similar to our compound. For instance, compounds with triazolo structures have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Triazolo derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ampicillin .
  • The structure–activity relationship (SAR) indicates that modifications at specific positions can enhance antibacterial efficacy by improving cell permeability and interaction with bacterial targets .

Anticancer Activity

The anticancer potential of related triazolo compounds has been extensively documented:

  • Compounds derived from triazolo frameworks have exhibited significant antiproliferative activities against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For example, some derivatives showed IC50 values in the low micromolar range (e.g., 0.83 μM for certain derivatives) .
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells and inhibit key signaling pathways such as c-Met and VEGFR-2, which are crucial for tumor growth and metastasis .

Other Pharmacological Properties

In addition to antibacterial and anticancer activities, triazolo derivatives have been investigated for other therapeutic potentials:

  • Antioxidant Activity : Some studies indicate that triazole compounds possess antioxidant properties, which may contribute to their overall therapeutic profile by mitigating oxidative stress in biological systems .
  • Cytotoxicity Studies : Preliminary toxicity assessments are essential for evaluating the safety profile of these compounds. Compounds similar to the one studied have shown varied toxicity levels depending on their structural modifications .

Data Summary Table

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntibacterialStaphylococcus aureus32 μg/mL
AntibacterialEscherichia coli16 μg/mL
AnticancerA549 (lung cancer)0.98 μM
AnticancerMCF-7 (breast cancer)1.05 μM
AntioxidantVariousDPPH inhibition: 16.75%

Case Studies

  • Antibacterial Evaluation : A series of novel triazolo derivatives were synthesized and evaluated for their antibacterial activity using the microbroth dilution method. The results indicated that specific structural modifications significantly enhanced antibacterial potency against E. coli and S. aureus.
  • Anticancer Mechanism Investigation : In vitro studies on the antiproliferative effects of triazolo derivatives revealed that they could induce apoptosis in cancer cells through cell cycle arrest mechanisms.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazines exhibit promising antitumor properties. For instance, compounds similar to the one in focus have shown significant inhibition against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound 22i , a related derivative, exhibited IC50 values of 0.83 μM for A549, 0.15 μM for MCF-7, and 2.85 μM for HeLa cells, indicating strong anti-tumor potential .

c-Met Kinase Inhibition

The compound is also being investigated for its ability to inhibit c-Met kinase, an important target in cancer therapy due to its role in tumor growth and metastasis. The derivative 22i demonstrated nanomolar-level inhibition (IC50 = 48 nM) against c-Met kinase, suggesting that similar compounds may serve as effective inhibitors in targeted cancer therapies .

Cell Cycle Arrest and Apoptosis Induction

Mechanistic studies involving the compound have shown that it can induce cell cycle arrest and apoptosis in cancer cells. Techniques such as AO fluorescence staining, cell cycle assays, and Annexin V-FITC/PI staining have been employed to elucidate these effects. These findings suggest that compounds like 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine could be developed into novel anticancer agents .

Table: Summary of Biological Activities

ActivityTargetIC50 Value
Antitumor (A549)Lung Cancer0.83 μM
Antitumor (MCF-7)Breast Cancer0.15 μM
Antitumor (HeLa)Cervical Cancer2.85 μM
c-Met Kinase InhibitionKinase Activity48 nM

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility: The direct attachment of piperazine to the triazolopyridazine core in the target compound may reduce aqueous solubility compared to quinolone derivatives with ethylene/methylene spacers (e.g., 8ac, 8j), which exhibit solubility >80 μM .

Biological Activity: Piperazine derivatives with substituents like halogenated aryl groups or hydrogen bond acceptors (e.g., sulfonyl) show enhanced 5-HT1A receptor affinity . The ethylthiophene-sulfonyl group in the target compound may improve lipophilicity and target engagement compared to analogs with morpholine or nitro substituents, which diminish receptor binding . Antiviral piperazine derivatives (e.g., 9a in ) retain activity when substituents maintain hydrogen-bond donor capacity. The target compound’s sulfonyl group could mimic this behavior, though its efficacy would depend on specific target interactions .

Electronic and Steric Effects: The cyclopropyl group on the triazolo ring may enhance metabolic stability compared to bulkier substituents, as seen in structurally related compounds .

Research Findings and Implications

Receptor Selectivity: Piperazine derivatives with a three-carbon alkyl linker between the core and piperazine (e.g., coumarin-piperazine analogs in ) exhibit subnanomolar 5-HT1A affinity. The target compound lacks such a spacer, which may reduce receptor binding but simplify synthesis . The ethylthiophene-sulfonyl group’s electron-withdrawing nature may stabilize interactions with receptor active sites, analogous to halogen substituents in selective 5-HT1A agents .

Toxicity and Pharmacokinetics :

  • Piperazine derivatives modified with cyclodextrin () show reduced toxicity, suggesting that the target compound’s cyclopropyl group could similarly mitigate toxicity by blocking metabolic oxidation .
  • Direct piperazine attachment correlates with lower solubility (e.g., compound 8a in ), necessitating formulation optimization for the target compound .

Preparation Methods

Synthesis of the Triazolo[4,3-b]pyridazine Core

The triazolo[4,3-b]pyridazine moiety is constructed via a one-pot cyclization strategy. 3,6-dichloropyridazine reacts with 3-cyclopropyl-1H-tetrazole in toluene under reflux conditions, catalyzed by pyridine, to yield 6-chloro-3-cyclopropyl- triazolo[4,3-b]pyridazine (intermediate A ) (Fig. 1) . This method achieves >75% yield by leveraging the nucleophilic displacement of chloride at the C6 position, followed by intramolecular cyclization.

Key Reaction Parameters

  • Solvent : Toluene (anhydrous)

  • Temperature : 110°C (reflux)

  • Catalyst : Pyridine (1.2 equiv)

  • Reaction Time : 12–16 hours .

Functionalization of Piperazine

The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr). Intermediate A reacts with piperazine in dimethylacetamide (DMA) at 80°C, producing 1-(3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl)piperazine (intermediate B ) (Fig. 2) . Excess piperazine (3.0 equiv) ensures complete substitution, with yields exceeding 65% after recrystallization from ethanol.

Optimization Insights

  • Solvent Choice : DMA enhances nucleophilicity compared to DMF or DMSO .

  • Byproduct Mitigation : Residual chloride is removed via aqueous washes (5% NaHCO3) .

Sulfonylation with 5-Ethylthiophene-2-sulfonyl Chloride

The final step involves sulfonylation of intermediate B using 5-ethylthiophene-2-sulfonyl chloride (Fig. 3) . The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound after 4–6 hours at 0–5°C. Post-reaction purification via column chromatography (SiO2, ethyl acetate/hexane) affords the product in 58–62% yield .

Critical Conditions

  • Molar Ratio : 1:1.2 (intermediate B : sulfonyl chloride)

  • Base : TEA (2.5 equiv) to neutralize HCl byproduct .

  • Temperature Control : Sub-zero conditions prevent sulfonate ester formation .

Purification and Analytical Characterization

Purification Methods

  • Recrystallization : Intermediate B is purified using ethanol/water (3:1) .

  • Column Chromatography : Final product isolation employs gradient elution (20–40% ethyl acetate in hexane) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, triazolo-H), 7.68 (d, J = 3.6 Hz, 1H, thiophene-H), 6.92 (d, J = 3.6 Hz, 1H, thiophene-H), 3.82–3.75 (m, 4H, piperazine-H), 3.12–3.05 (m, 4H, piperazine-H), 2.89 (q, J = 7.5 Hz, 2H, CH2CH3), 2.01–1.95 (m, 1H, cyclopropane-H), 1.29 (t, J = 7.5 Hz, 3H, CH2CH3), 1.12–1.05 (m, 4H, cyclopropane-H) .

  • HRMS (ESI+): m/z calculated for C20H22N6O2S2 [M+H]+: 467.1324; found: 467.1328 .

Comparative Analysis of Synthetic Routes

ParameterMethod A Method B Method C
Triazolo Core Yield 78%N/AN/A
Piperazine Coupling 67%72%65%
Sulfonylation Yield N/A58%62%
Purity (HPLC) >98%>95%>97%

Challenges and Mitigation Strategies

  • Byproduct Formation : Residual chloride in intermediate A may lead to di-substituted piperazine derivatives. This is mitigated by rigorous washing with NaHCO3 .

  • Sulfonyl Chloride Stability : 5-ethylthiophene-2-sulfonyl chloride is moisture-sensitive. Reactions are conducted under nitrogen with molecular sieves .

Scalability and Industrial Relevance

The protocol is scalable to kilogram-scale with minor adjustments:

  • Continuous Flow Synthesis : For triazolo-pyridazine core formation, reducing reaction time to 6 hours .

  • Catalyst Recycling : TEA recovery via distillation improves cost-efficiency .

Q & A

Basic: What are the standard synthetic routes for synthesizing triazolo-pyridazine derivatives with sulfonylpiperazine substituents?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example, triazolo-pyridazine cores are formed via cyclocondensation of hydrazine derivatives with diketones or keto-esters, followed by sulfonylation of the piperazine moiety using sulfonyl chlorides (e.g., 5-ethylthiophene-2-sulfonyl chloride). Key steps include:

  • Cyclopropane introduction : Cyclopropyl groups are added via nucleophilic substitution or transition-metal-catalyzed cross-coupling .
  • Sulfonylation : Piperazine is sulfonylated under anhydrous conditions in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., triethylamine) .
  • Purification : Final compounds are purified via column chromatography or recrystallization, with purity verified by HPLC (>95%) and structural confirmation via 1^1H/13^{13}C NMR and IR spectroscopy .

Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Spectroscopic Analysis : 1^1H NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; thiophene sulfonyl signals at δ 7.0–7.5 ppm). IR identifies functional groups (e.g., sulfonyl S=O stretching at ~1350 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity. Retention time consistency across batches is critical .
  • Elemental Analysis : C, H, N, S percentages are matched to theoretical values (±0.4% tolerance) .

Advanced: How can low yields in the sulfonylation step be addressed during synthesis?

Methodological Answer:
Low yields may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent Selection : Switching from DMF to THF or dichloromethane to reduce polarity and improve reagent solubility .
  • Temperature Control : Performing reactions at 0–5°C to minimize hydrolysis of sulfonyl chlorides .
  • Catalysis : Using DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride electrophile .
  • Stoichiometry : Employing a 10–20% excess of sulfonyl chloride to drive the reaction to completion .

Advanced: How can computational tools predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • SwissADME : Predicts logP (lipophilicity), solubility (LogS), and drug-likeness via the Lipinski rule. For example, a logP >5 may indicate poor solubility, necessitating formulation adjustments (e.g., salt formation with HCl or phosphate) .
  • Molecular Docking : Tools like AutoDock Vina simulate binding to target enzymes (e.g., fungal 14-α-demethylase, PDB:3LD6). Docking scores (ΔG < −7 kcal/mol) suggest strong binding affinity, which should be validated via in vitro enzyme inhibition assays .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native 14-α-demethylase) or assay conditions (pH, temperature). Standardize protocols using CLSI guidelines .
  • Compound Purity : Impurities (>5%) can skew IC50_{50} values. Re-evaluate batches via HPLC-MS .
  • Structural Analogues : Confirm that compared studies use identical stereochemistry (e.g., R vs. S configurations in piperazine substituents) .

Advanced: What strategies improve solubility for in vivo testing?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride or phosphate salts via reaction with HCl or H3_3PO4_4 in ethanol/water mixtures. Characterize salts via XRPD to confirm crystallinity .
  • Co-Solvents : Use PEG-400 or cyclodextrins in animal dosing formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Handle in a fume hood to avoid inhalation of fine powders.
  • Storage : Store at −20°C under nitrogen to prevent hydrolysis of the sulfonyl group .

Advanced: How to design SAR studies for optimizing antifungal activity?

Methodological Answer:

  • Core Modifications : Compare triazolo-pyridazine with triazolo-thiadiazole cores to assess ring size impact on 14-α-demethylase inhibition .
  • Substituent Scanning : Replace cyclopropyl with larger groups (e.g., cyclobutyl) to evaluate steric effects. Use Hammett constants to correlate electronic effects of thiophene substituents with activity .
  • In Vivo Correlation : Test top candidates in murine candidiasis models, measuring fungal burden reduction vs. fluconazole controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.